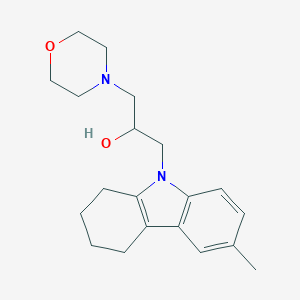
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, also known as MTCP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTCP belongs to the class of β-adrenergic receptor agonists and has been shown to exhibit potent pharmacological effects on various physiological systems.
Mécanisme D'action
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol acts as a β-adrenergic receptor agonist and stimulates the β-adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various proteins in the body, leading to the physiological effects of 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol.
Biochemical and Physiological Effects:
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been shown to exhibit potent pharmacological effects on various physiological systems. It has been shown to relax bronchial smooth muscles, leading to bronchodilation, which makes it an effective treatment for asthma and COPD. 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has also been shown to lower blood pressure by relaxing the blood vessels, making it an effective treatment for hypertension. 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in large quantities. It has been extensively studied, and its pharmacological effects are well characterized. However, one limitation of 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol. One area of research is the development of more potent and selective β-adrenergic receptor agonists. Another area of research is the study of the safety and efficacy of 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol in humans. Additionally, 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been shown to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol could lead to more effective treatments for various diseases.
Méthodes De Synthèse
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol can be synthesized using various methods, including the reaction of 6-methyl-1,2,3,4-tetrahydrocarbazole with morpholine and 3-chloro-1-(2-hydroxypropyl)amine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and under an inert atmosphere of nitrogen or argon. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent pharmacological effects on the cardiovascular, respiratory, and nervous systems. 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and hypertension. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-15-6-7-20-18(12-15)17-4-2-3-5-19(17)22(20)14-16(23)13-21-8-10-24-11-9-21/h6-7,12,16,23H,2-5,8-11,13-14H2,1H3 |
Clé InChI |
TWQMQSYAXLUFCR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCOCC4)O |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)

![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)

![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)

![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)